
2,3-Dimethoxy-5-(phenylmethanesulfinyl)naphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethoxy-5-(phenylmethanesulfinyl)naphthalene-1,4-dione is a compound belonging to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a naphthalene core with methoxy groups at positions 2 and 3, and a phenylmethanesulfinyl group at position 5.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethoxy-5-(phenylmethanesulfinyl)naphthalene-1,4-dione typically involves the introduction of methoxy groups and a phenylmethanesulfinyl group onto a naphthoquinone core. One common method involves the use of methoxy-substituted naphthoquinones as starting materials. The phenylmethanesulfinyl group can be introduced via sulfoxidation reactions using appropriate sulfoxidizing agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfoxidation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dimethoxy-5-(phenylmethanesulfinyl)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, hydroquinone derivatives, and various substituted naphthoquinones, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2,3-Dimethoxy-5-(phenylmethanesulfinyl)naphthalene-1,4-dione has several scientific research applications:
Wirkmechanismus
The compound exerts its effects primarily through redox cycling, which induces the formation of intracellular superoxide anions. These reactive oxygen species can lead to oxidative stress, triggering various cellular responses such as apoptosis or necrosis. The molecular targets and pathways involved include mitochondrial pathways and the activation of caspases, which are crucial for the execution of apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Naphthoquinone: The parent compound, known for its redox properties and biological activities.
2,3-Dimethoxynaphthalene-1,4-dione: A similar compound with methoxy groups but lacking the phenylmethanesulfinyl group.
5,8-Dihydroxy-1,4-naphthoquinone: Known for its tautomeric forms and diverse reaction products.
Uniqueness
2,3-Dimethoxy-5-(phenylmethanesulfinyl)naphthalene-1,4-dione is unique due to the presence of the phenylmethanesulfinyl group, which imparts distinct redox properties and biological activities. This makes it a valuable compound for studying oxidative stress and its effects on cellular processes .
Eigenschaften
CAS-Nummer |
89227-26-9 |
|---|---|
Molekularformel |
C19H16O5S |
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
5-benzylsulfinyl-2,3-dimethoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C19H16O5S/c1-23-18-16(20)13-9-6-10-14(15(13)17(21)19(18)24-2)25(22)11-12-7-4-3-5-8-12/h3-10H,11H2,1-2H3 |
InChI-Schlüssel |
NNDMZIADSVOSSC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=O)C2=C(C1=O)C=CC=C2S(=O)CC3=CC=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


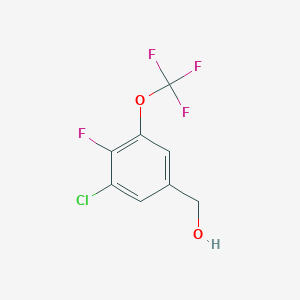
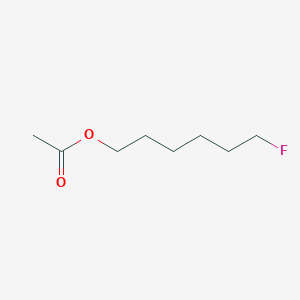
![6-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-3-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14141368.png)
![[2-(4-Chlorophenyl)diazenyl]phenylmethanone 2-phenylhydrazone](/img/structure/B14141371.png)

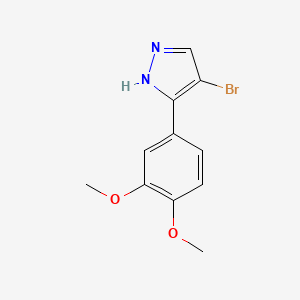
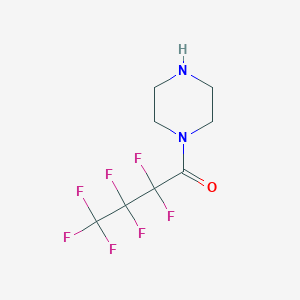
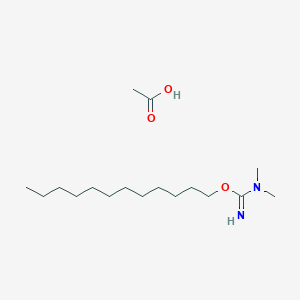
![N-[1-(pyridin-3-ylcarbonyl)-2,3-dihydro-1H-indol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B14141415.png)


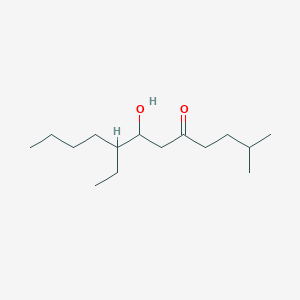
![Anthracene, 9,10-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-](/img/structure/B14141448.png)
![Benzo[1,3]dioxol-5-yl-thiophen-2-yl-methanone](/img/structure/B14141449.png)
